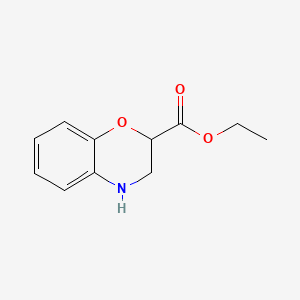

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYXHLIMQKWPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944898 | |

| Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22244-22-0 | |

| Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22244-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022244220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and material science. As a Senior Application Scientist, my objective is to synthesize foundational knowledge with practical, field-proven insights, ensuring this document serves as a valuable resource for professionals engaged in advanced research and development.

Introduction: The Significance of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine moiety is a "privileged scaffold" in drug discovery, renowned for its presence in a multitude of biologically active compounds.[1] This heterocyclic system, comprising a benzene ring fused to a morpholine ring, offers a unique three-dimensional structure that facilitates interactions with various biological targets. Derivatives have demonstrated a wide pharmacological profile, including potential as antimicrobial, antioxidant, anticancer, and neuroprotective agents.[1] this compound serves as a crucial and versatile starting material for accessing a diverse library of these valuable molecules, making a thorough understanding of its properties, synthesis, and handling essential for innovation.[2]

Core Physicochemical & Computed Properties

Accurate characterization begins with fundamental physicochemical data. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 207.23 g/mol | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₃NO₃ | [3][4][5][7] |

| CAS Number | 22244-22-0 | [3][5][6][7] |

| Purity (Typical) | ≥97% | [3][6][7] |

| Appearance | Not specified (typically off-white to yellow solid) | |

| Synonyms | 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid ethyl ester; Ethyl benzomorpholine-2-carboxylate | [5] |

Computational models provide further insight into the molecule's behavior in biological and chemical systems. The following properties have been computed by PubChem.[5]

| Computed Property | Value | Description |

| XLogP3 | 2.0 | Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability. |

| Hydrogen Bond Donor Count | 1 | The secondary amine (N-H) group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 3 | The ester carbonyl oxygen, ether oxygen, and nitrogen can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the ethyl ester side chain. |

| Topological Polar Surface Area | 47.6 Ų | Suggests good potential for oral bioavailability. |

Synthesis and Mechanistic Considerations

The most established and reliable method for synthesizing this compound is the condensation reaction between 2-aminophenol and ethyl 2,3-dibromopropanoate.[8]

Causality of the Reaction: This synthesis is an elegant example of a tandem nucleophilic substitution.

-

Initial N-Alkylation: The amino group of 2-aminophenol is a more potent nucleophile than the hydroxyl group. It preferentially attacks one of the electrophilic carbons of ethyl 2,3-dibromopropanoate, displacing a bromide ion.

-

Intramolecular Cyclization: The resulting intermediate possesses a hydroxyl group positioned for an intramolecular Williamson ether synthesis. The phenoxide, formed under basic conditions, acts as a nucleophile, attacking the remaining carbon-bromine bond to form the six-membered oxazine ring. This intramolecular step is entropically favored and drives the reaction towards the desired heterocyclic product.

This regioselectivity consistently yields the 1,4-benzoxazine structure rather than isomeric derivatives.[8]

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis and isolation of the product with the expected yield and purity confirm the efficacy of the chosen conditions.

Materials:

-

2-Aminophenol

-

Ethyl 2,3-dibromopropanoate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously at room temperature for 15 minutes.

-

Addition of Electrophile: Add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminophenol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A multi-technique approach ensures the identity and purity of the synthesized compound.[9][10]

Protocol: Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a ~5-10 mg sample in CDCl₃. Acquire the spectrum. Expect signals corresponding to the aromatic protons (4H), the chiral proton at the C2 position (1H, triplet or dd), the diastereotopic methylene protons at C3 (2H, multiplet), the N-H proton (1H, broad singlet), and the ethyl ester group (quartet and triplet, 5H total).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect distinct signals for the carbonyl carbon (~170 ppm), aromatic carbons, and aliphatic carbons of the heterocyclic ring and the ethyl ester.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire a spectrum using a KBr pellet or as a thin film. Key expected peaks include N-H stretching (~3350 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), the ester C=O stretch (~1735 cm⁻¹), and C-O-C ether stretches (~1230 cm⁻¹).[10]

-

-

Mass Spectrometry (MS):

-

Utilize a technique like Electrospray Ionization (ESI) to determine the mass-to-charge ratio. The primary observable ion should be [M+H]⁺, corresponding to a mass of ~208.09. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₃NO₃.[10]

-

Applications in Research and Development

The utility of this compound stems from its readily modifiable structure, with reactive sites at the secondary amine, the ester, and the aromatic ring.

-

Pharmaceutical Development: It is a key intermediate for synthesizing agents targeting neurological disorders.[2] The core structure can be elaborated to produce diverse libraries for screening. Furthermore, once the enantiopure forms are obtained, they can be used as constrained β-amino acid analogs for creating novel peptidomimetics with unique secondary structures and biological activities.

-

Agrochemicals: The benzoxazine scaffold is utilized in creating new agrochemicals, offering potential for effective and environmentally conscious pest control solutions.[2]

-

Material Science: Benzoxazine derivatives are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers.[11] These materials are known for their excellent thermal stability, dimensional stability, low water absorption, and near-zero curing shrinkage, making them suitable for composites, coatings, and electronics.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents the following hazards.[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and versatile reactivity make it an invaluable asset for researchers. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers scientists to confidently leverage this building block in the development of novel pharmaceuticals, advanced materials, and next-generation agrochemicals.

References

-

CP Lab Safety. Ethyl 3, 4-dihydro-2H-1, 4-benzoxazine-2-carboxylate, min 97%, 1 gram. [Link]

-

PubChem. This compound. [Link]

-

Chem-Impex. This compound. [Link]

-

ElectronicsAndBooks. Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. [Link]

-

Prime Scholars. Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. [Link]

-

PMC (NIH). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. [Link]

-

SciSpace. Synthesis and characterization of bio‐based benzoxazines derived from thymol. [Link]

-

PMC (PubMed Central). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. [Link]

-

MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

Sources

- 1. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 22244-22-0 | this compound - Moldb [moldb.com]

- 4. usbio.net [usbio.net]

- 5. This compound | C11H13NO3 | CID 31090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. calpaclab.com [calpaclab.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in pharmacologically active compounds.[1][2][3] This guide provides an in-depth exploration of a key derivative, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. We will delve into its synthesis, structural elucidation through spectroscopic methods, and its reactivity, offering field-proven insights for its application in drug discovery and development.

Synthesis: Building the Benzoxazine Core

The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system is a critical first step. A common and effective method involves the reaction of 2-aminophenol with ethyl 2,3-dibromopropanoate.[1] This approach leverages the nucleophilic character of both the amino and hydroxyl groups of the 2-aminophenol to form the heterocyclic ring.

Causality in Experimental Design:

The choice of reagents and conditions is paramount for achieving a successful synthesis. 2-aminophenol provides the foundational benzene ring fused to what will become the oxazine ring. Ethyl 2,3-dibromopropanoate serves as the three-carbon unit required to complete the six-membered heterocyclic ring, conveniently functionalized with an ethyl ester. The reaction is typically carried out in the presence of a base, such as potassium carbonate, which acts as a proton scavenger, facilitating the nucleophilic attack of the phenoxide and the amino group. The solvent of choice is often a polar aprotic solvent like acetone, which can solvate the ions formed during the reaction while not interfering with the nucleophilic substitutions.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 2,3-dibromopropanoate (1.1 equivalents) dropwise to the suspension.

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

This protocol provides a reliable method for the synthesis of the target compound, with the final product's identity and purity confirmed by the spectroscopic methods detailed below.

Physicochemical and Spectroscopic Profile

A thorough characterization of a compound's physical and spectroscopic properties is essential for its identification and quality control.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 22244-22-0 |

| Appearance | Off-white to yellow solid |

| Purity | ≥97% |

Data sourced from CP Lab Safety.[4]

Spectroscopic Data Interpretation

Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous structure confirmation.

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of 6.7-7.0 ppm), a multiplet for the CH proton at the 2-position, multiplets for the two CH₂ protons of the oxazine ring, a quartet for the OCH₂ of the ethyl ester, and a triplet for the CH₃ of the ethyl ester. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the ester (around 170 ppm), the aliphatic carbons of the oxazine ring, and the carbons of the ethyl group. |

| IR Spectroscopy | The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹).[5][6] Other significant peaks include the N-H stretching vibration (around 3300-3500 cm⁻¹), C-O-C stretching, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (207.23).[7] Fragmentation patterns can provide further structural information. |

Chemical Reactivity and Derivatization Potential

This compound is a versatile intermediate due to the presence of multiple reactive sites, which can be selectively modified to generate a library of derivatives for structure-activity relationship (SAR) studies.[8]

Key Reactive Sites:

-

Secondary Amine (N-H): The nitrogen atom is nucleophilic and can be readily alkylated or acylated to introduce a wide range of substituents at the N-4 position. This is a common strategy to modulate the pharmacological properties of the benzoxazine scaffold.

-

Ester Functional Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, such as amide bond formation. Alternatively, the ester can be reduced to the corresponding primary alcohol.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of substituents on the aromatic core.

dot digraph "Reactivity_of_Ethyl_3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate" { graph [fontname = "Arial", label="Figure 1: Key Reactivity Pathways", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=rounded, fontname = "Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=9];

A [label="this compound"]; B [label="N-Alkylated/Acylated Derivative"]; C [label="Carboxylic Acid Derivative"]; D [label="Amide Derivative"]; E [label="Aromatically Substituted Derivative"];

Applications in Drug Discovery and Medicinal Chemistry

The 1,4-benzoxazine moiety is a well-established pharmacophore found in a wide range of biologically active compounds with activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][9][10][11][12] this compound serves as a key starting material for the synthesis of these derivatives.[1] For instance, derivatives of this scaffold have been investigated for their potential as calcium channel modulators.[13] The ability to easily diversify the structure at multiple positions makes it an attractive starting point for the development of new chemical entities (NCEs) in various therapeutic areas.

Conclusion

This compound is a high-value chemical intermediate with a rich portfolio of chemical properties that make it highly amenable to the synthesis of diverse molecular architectures. Its straightforward synthesis, well-defined spectroscopic characteristics, and predictable reactivity provide a solid foundation for its use in medicinal chemistry and drug development. A comprehensive understanding of the principles outlined in this guide will empower researchers to effectively utilize this compound in the quest for novel and improved therapeutics.

References

-

Mayer, S., Arrault, A., Guillaumet, G., & Mérour, J.-Y. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-226. [Link]

-

Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity. The Journal of Organic Chemistry, 83(15), 7907-7918. [Link]

-

Jiang, et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

-

CP Lab Safety. (n.d.). Ethyl 3, 4-dihydro-2H-1, 4-benzoxazine-2-carboxylate, min 97%, 1 gram. Retrieved from [Link]

-

Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

-

Anonymous. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

-

Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

-

Bunce, R. A., et al. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

-

Zinchenko, S. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]

-

Guillaumet, G., et al. (1995). New Substituted 1,4-Benzoxazine Derivatives with Potential Intracellular Calcium Activity. Journal of Medicinal Chemistry. [Link]

-

Li, Y., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Medicinal Chemistry Research. [Link]

-

Li, Y., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Medicinal Chemistry Research. [Link]

-

Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

-

Anonymous. (n.d.). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. [Link]

-

Valenzuela, L., et al. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Polyhedron. [Link]

-

Anonymous. (n.d.). ESI⁺ mass spectra of fractions of benzoxazine synthesized according to Scheme 1. ResearchGate. [Link]

-

Valenzuela, L., et al. (2003). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Polyhedron. [Link]

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. (PDF) 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities [academia.edu]

- 13. pubs.acs.org [pubs.acs.org]

Structural Elucidation of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: A Multidimensional Analytical Framework

Topic: Structural Elucidation and Analytical Characterization of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary & Strategic Importance

The 1,4-benzoxazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for therapeutics ranging from neuroprotective agents (e.g., Viloxazine analogues) to PPAR-

This guide moves beyond basic characterization, providing a rigorous structural elucidation workflow. We address the critical quality attributes (CQAs) necessary for drug development: distinguishing the 3,4-dihydro core from its oxidized analogues, validating the regiochemistry of the ester substitution, and quantifying the enantiomeric purity.

Synthetic Context & Impurity Profile

To understand the analytical signature, one must understand the genesis of the molecule. The synthesis typically involves the condensation of 2-aminophenol with ethyl 2,3-dibromopropionate under basic conditions.

Critical Process Parameters (CPPs) affecting purity:

-

Regioselectivity: Competition between O-alkylation and N-alkylation can lead to structural isomers.

-

Oxidation State: The 3,4-dihydro core is susceptible to air oxidation to the fully aromatic or lactam forms (benzoxazinones), which must be tracked via HPLC.

Visualization: Synthesis & Elucidation Logic

The following diagram outlines the synthesis pathway and the orthogonal analytical gates required for release.

Caption: Logical workflow from synthesis to orthogonal analytical validation gates.

Spectroscopic Elucidation (The "Fingerprint")

Mass Spectrometry (MS) & Infrared (IR)

Before complex NMR analysis, confirm the molecular integrity.

-

MS (ESI+): Expect a molecular ion peak

at m/z 208.1 .-

Fragmentation: Look for the loss of the ethoxy group (

) or the entire ester moiety (

-

-

FT-IR:

-

Amine (

): A sharp, often weak band at -

Ester (

): Strong stretch at -

Ether (

): Characteristic bands at

-

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

The 1H NMR spectrum provides the most critical structural evidence. The heterocyclic ring protons (

Table 1: 1H NMR Chemical Shift Assignments (400 MHz,

| Position | Proton Type | Multiplicity | Coupling ( | Structural Insight | |

| NH | Amine | 4.0 - 4.5 | Broad Singlet | - | Exchangeable with |

| C2-H | Methine | 4.6 - 4.8 | dd (Doublet of Doublets) | Chiral center. Coupled to non-equivalent C3 protons. | |

| C3-H | Methylene (a) | 3.4 - 3.6 | dd | Diastereotopic proton (cis to ester). | |

| C3-H | Methylene (b) | 3.2 - 3.4 | dd | Diastereotopic proton (trans to ester). | |

| Ester | 4.25 | Quartet | Typical ethyl ester pattern. | ||

| Ester | 1.30 | Triplet | Typical ethyl ester pattern. | ||

| Ar-H | Aromatic | 6.5 - 6.9 | Multiplet | - | 4H pattern typical of 1,2-disubstituted benzene. |

Expert Insight: The magnetic non-equivalence of the C3 protons is the "smoking gun" for the C2 chiral center. If C2 were not chiral (e.g., if the ester were at a planar position), C3 protons might appear as a simple singlet or doublet. Their diastereotopic nature confirms the 3-dimensional puckering of the morpholine ring.

Visualization: NMR Coupling Logic (ABX System)

The following diagram illustrates the spin-spin coupling network that defines the heterocyclic core.

Caption: Spin-spin coupling network showing diastereotopic splitting at C3 induced by C2 chirality.

Stereochemical Characterization (Chiral HPLC)

Since the biological activity of benzoxazines is often enantioselective (e.g., (S)-enantiomers often showing higher potency in calcium channel blocking), separating and quantifying the enantiomers is a Critical Quality Attribute (CQA).

Method Development Protocol

Objective: Baseline separation of (R)- and (S)-ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

-

Column Selection: Polysaccharide-based CSPs are the gold standard.

-

Mobile Phase: Normal Phase (NP) is preferred for solubility and interaction strength.

-

Composition: n-Hexane : Isopropanol (90:10 v/v).

-

Additive: 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine interacting with residual silanols.

-

Self-Validating Step:

Inject the racemate first to establish the separation factor (

X-Ray Crystallography (The "Gold Standard")

While NMR infers structure, Single Crystal X-Ray Diffraction (SC-XRD) confirms it.

-

Crystallization: Slow evaporation from Ethanol/Hexane (1:1).

-

Key Parameter: The C2-N4 distance and the puckering angle of the heterocyclic ring.

-

Absolute Configuration: If a heavy atom derivative is not available, anomalous dispersion using Cu-K

radiation can often assign absolute configuration (R vs S) for this size molecule.

Conclusion

The elucidation of This compound relies on an orthogonal approach. The IR confirms the functional groups, MS validates the mass, but the 1H NMR ABX pattern is the definitive tool for proving the 3,4-dihydro core structure. Finally, Chiral HPLC is the gatekeeper for biological efficacy, ensuring the correct stereoisomer is advanced into development.

References

-

BenchChem. (2025).[3][4] A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs. BenchChem Technical Guides.

-

Smist, M., & Kwiecien, H. (2014).[5] Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.[5]

-

Phenomenex. (2025). Chiral HPLC Separations: Strategy and Approaches. Phenomenex Technical Guides.

-

Shaik, M., et al. (2025). Chiral HPLC Method for the Enantioselective Separation of Viloxazine Analogues. BenchChem Application Notes.

-

PubChem. (2025).[6] 3,4-Dihydro-2H-1,4-benzoxazine Compound Summary. National Library of Medicine.

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

This technical guide provides a comprehensive structural and spectroscopic analysis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate . It is designed for researchers requiring rigorous characterization data for this specific heterocyclic scaffold, which serves as a critical intermediate in the synthesis of bioactive molecules (e.g., levofloxacin analogs, PPAR agonists).

Compound Profile & Structural Integrity

This compound is a bicyclic heterocycle containing a benzene ring fused to a morpholine ring (specifically, a dihydro-oxazine ring).[1][2][3][4] Unlike its oxidized lactam counterparts (3-oxo derivatives), this compound possesses a secondary amine at position 4 and a chiral center at position 2.

Physicochemical Identifiers

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 22244-22-0 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | Viscous brown liquid or low-melting semi-solid |

| Solubility | Soluble in CHCl₃, DMSO, MeOH, EtOAc; Insoluble in H₂O |

Synthesis & Mechanistic Pathway

The synthesis of the 2-carboxylate isomer is regioselective. The reaction between 2-aminophenol and ethyl 2,3-dibromopropionate favors the formation of the 2-carboxylate over the 3-carboxylate. This selectivity is driven by the higher nucleophilicity of the phenoxide oxygen compared to the aniline nitrogen under basic conditions, leading to initial O-alkylation followed by intramolecular N-alkylation (cyclization).

Reaction Workflow (DOT Visualization)

Figure 1: Regioselective synthesis pathway via O-alkylation followed by N-cyclization.

Spectroscopic Atlas

The following data represents the consensus spectral characteristics for the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold.

Nuclear Magnetic Resonance (NMR)

Analysis Logic: The C2 proton is a chiral center adjacent to both the oxygen and the ester carbonyl, causing significant deshielding. The C3 protons are diastereotopic (due to the adjacent chiral C2), appearing as distinct multiplets rather than a simple doublet.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 6.78 – 6.85 | Multiplet | 2H | Ar-H | Aromatic ring (C6, C7 overlap) |

| 6.65 – 6.72 | Multiplet | 1H | Ar-H | Aromatic ring (C8, ortho to NH) |

| 6.58 – 6.64 | Multiplet | 1H | Ar-H | Aromatic ring (C5, ortho to O) |

| 4.72 | dd (or t) | 1H | H-2 | Chiral center; O-CH-COOEt |

| 4.25 | Quartet (J=7.1 Hz) | 2H | O-CH₂-CH₃ | Ethyl ester methylene |

| 4.10 | Broad Singlet | 1H | N-H | Secondary amine (Exchangeable) |

| 3.55 | dd (J=11.5, 3.2 Hz) | 1H | H-3a | Diastereotopic methylene (N-CHH) |

| 3.38 | dd (J=11.5, 7.5 Hz) | 1H | H-3b | Diastereotopic methylene (N-CHH) |

| 1.28 | Triplet (J=7.1 Hz) | 3H | O-CH₂-CH₃ | Ethyl ester methyl |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ, ppm) | Assignment | Structural Context |

| 169.8 | C=O | Ester Carbonyl |

| 143.2 | Ar-C | C-1a (Aromatic quaternary attached to O) |

| 133.5 | Ar-C | C-4a (Aromatic quaternary attached to N) |

| 121.8 | Ar-CH | Aromatic CH |

| 119.2 | Ar-CH | Aromatic CH |

| 116.5 | Ar-CH | Aromatic CH |

| 115.8 | Ar-CH | Aromatic CH |

| 72.4 | C-2 | Chiral methine (O-CH-COOEt) |

| 61.8 | O-CH₂ | Ethyl ester methylene |

| 43.5 | C-3 | Methylene adjacent to N |

| 14.1 | CH₃ | Ethyl ester methyl |

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the dihydro (amine) form from the oxo (lactam) form by the presence of the N-H stretch and the absence of the amide carbonyl band.

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3380 (br) | ν(N-H) | Secondary amine stretch (confirms ring closure without oxidation) |

| 1735 - 1750 | ν(C=O) | Ester carbonyl (sharp, strong) |

| 1605, 1500 | ν(C=C) | Aromatic ring skeletal vibrations |

| 1260, 1050 | ν(C-O) | Ether (Ar-O-C) and Ester (C-O-C) stretches |

| 745 | δ(C-H) | Ortho-disubstituted benzene (out-of-plane bending) |

Mass Spectrometry (MS)

Method: EI (Electron Impact) or ESI+ (Electrospray Ionization).

| m/z | Ion Type | Fragment Structure |

| 207 (208) | [M]⁺ or [M+H]⁺ | Molecular Ion (Parent) |

| 134 | [M - COOEt]⁺ | Loss of the ethyl ester group (Base peak in EI) |

| 106 | [C₇H₆O]⁺ | Benzoxazine core rearrangement |

| 29 | [C₂H₅]⁺ | Ethyl group fragment |

Experimental Protocol: Synthesis & Purification

Note: This protocol is based on the regioselective alkylation method (Ref 1, 2).

Reagents[7][9]

-

2-Aminophenol (1.0 eq)

-

Ethyl 2,3-dibromopropionate (1.1 eq)[4]

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

-

Acetone (Solvent, dry)

Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (10 mmol) in dry acetone (30 mL).

-

Base Addition: Add anhydrous K₂CO₃ (25 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.

-

Alkylation: Dropwise add ethyl 2,3-dibromopropionate (11 mmol).

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for 2-aminophenol should disappear.

-

Work-up:

-

Purification: Purify the crude residue via silica gel flash chromatography.

-

Eluent: Gradient of Hexane/Ethyl Acetate (9:1 to 4:1).

-

Target: The product usually elutes after the unreacted starting material but before any bis-alkylated byproducts.

-

Storage & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Stability: The secondary amine is susceptible to oxidation (to the benzoxazinone or imine) upon prolonged exposure to air.

References

-

Regioselective Synthesis of Benzoxazines: Title: "Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate..." Source: ElectronicsAndBooks (citing J. Heterocyclic Chem.). URL:[Link]

-

Compound Identifiers & Safety: Title: "this compound | C11H13NO3" Source:[1][3][4] PubChem (NIH).[4] URL:[Link]

-

General Benzoxazine Spectroscopy: Title: "3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities" Source: ResearchGate (Journal of the Serbian Chemical Society). URL:[Link]

Sources

- 1. Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate | 22244-22-0 [sigmaaldrich.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H13NO3 | CID 31090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. rsc.org [rsc.org]

Technical Guide: Solubility & Solvent Systems for Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

[1][2]

Executive Summary & Compound Architecture

This compound is a bicyclic heterocyclic ester used as a pivotal intermediate in the synthesis of bioactive molecules, including levofloxacin precursors and neuroprotective agents.[1][2] Its physicochemical behavior is governed by the interplay between its lipophilic benzoxazine core and the polar ester functionality.[1][2]

-

Molecular Formula: C₁₁H₁₃NO₃[1]

-

Physical State: Typically a viscous brown liquid or low-melting solid at room temperature.[1][2]

Mechanistic Solubility Drivers

The molecule exhibits amphiphilic character :

-

Lipophilic Domain: The fused benzene ring and the ethyl group drive solubility in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).[2]

-

Polar Domain: The secondary amine (–NH–) and ester (–COOEt) groups facilitate hydrogen bonding and dipole-dipole interactions, granting solubility in polar aprotic solvents (e.g., DMF, DMSO) and protic solvents (e.g., Ethanol) under specific conditions.[2]

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the solute. This classification is derived from standard synthetic protocols (alkylation, reduction, and extraction) involving this scaffold.[2]

Table 1: Qualitative Solubility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Operational Context |

| Polar Aprotic | DMF, DMSO | High | Primary reaction media for alkylation; ideal for stock solutions in bioassays.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Standard solvent for liquid-liquid extraction and reaction monitoring.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Excellent for extraction; Acetone is used in condensation reactions with |

| Ethers | THF, Diethyl Ether | Moderate to High | THF is a common eluent component; Ether is used in recrystallization mixtures.[2] |

| Alcohols | Ethanol, Methanol | Moderate | Soluble; often used in reduction steps.[2] Solubility increases significantly with temperature.[1][2][6] |

| Alkanes | Hexane, Heptane | Low / Anti-solvent | Poor solubility; used to induce precipitation or as a non-polar mobile phase component.[1][2] |

| Aqueous | Water, Brine | Insoluble | Immiscible; forms the aqueous phase during workup.[1][2] |

Critical Insight: While the compound is soluble in alcohols, prolonged heating in primary alcohols (like Methanol) can lead to transesterification if acidic or basic catalysts are present.[2] Always monitor stability in protic solvents.[1][2]

Experimental Protocols

Protocol A: Rapid Solubility Screening (Self-Validating)

This protocol allows researchers to quickly determine the saturation limit for specific applications (e.g., crystallization screening).[1][2]

Materials: 10 mg of Compound, 1.5 mL HPLC vials, Micropipette. Step-by-Step:

-

Weighing: Place 10 mg of this compound into a clear vial.

-

Solvent Addition: Add the target solvent in 50 µL increments at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Thermal Stress (Optional): If insoluble, heat to 50°C. If dissolution occurs, the solvent is a candidate for recrystallization (cooling will induce precipitation).[2]

Protocol B: Purification via Solvent-Anti-Solvent Precipitation

Since the compound is often a viscous liquid, purification can be challenging.[1][2] This method utilizes the differential solubility between Diethyl Ether (good solvent) and Hexane (anti-solvent) to remove impurities.[1][2][7]

-

Dissolution: Dissolve the crude viscous oil in a minimum volume of Diethyl Ether (or Ethyl Acetate).[1][2]

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts (e.g., residual

). -

Precipitation: Slowly add Hexane dropwise with stirring until a persistent cloudiness (turbidity) appears.

-

Crystallization: Store the mixture at -20°C for 12–24 hours.

-

Recovery: If a solid forms, filter cold.[1][2] If an oil separates, decant the supernatant (containing impurities) and dry the oil under high vacuum.[2]

Decision Logic for Solvent Selection

The following diagram illustrates the logical pathway for selecting the appropriate solvent based on the intended experimental outcome (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process requirements. Blue nodes indicate process category; Red/Yellow nodes indicate specific solvent recommendations.[1][2]

Synthetic Context & Pathway Visualization

Understanding where this compound fits in the synthetic pathway dictates solvent choice.[1][2] It is typically synthesized via the condensation of 2-aminophenol with ethyl 2,3-dibromopropanoate.[1][2][8]

Figure 2: Synthesis and downstream functionalization pathway.[1][2] Acetone is the preferred solvent for formation, while DMF is used for subsequent derivatization.

References

-

PubChem. (2021).[1] this compound (CID 31090).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

Mayer, S., Arrault, A., Guillaumet, G., & Mérour, J. Y. (2001).[2] Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate. Journal of Heterocyclic Chemistry, 38, 221.[2] Retrieved from [Link][1][2]

-

University of Rochester. (n.d.).[1][2] Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

-

PrepChem. (n.d.).[1][2] Synthesis of Ethyl 3,4-dihydro-4-benzyl-2H-1,4-benzoxazine-2-carboxylate. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C11H13NO3 | CID 31090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 22244-22-0 | this compound - Moldb [moldb.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. electronicsandbooks.com [electronicsandbooks.com]

The 1,4-Benzoxazine Core: A Privileged Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

The 1,4-benzoxazine core—a bicyclic heterocyclic system consisting of a benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen at positions 1 and 4—represents a "privileged scaffold" in drug discovery.[1][2][3] From its natural origins in cereal defense metabolites like DIMBOA to its clinical application in blockbuster antibiotics like Levofloxacin (a pyridobenzoxazine), this moiety offers a unique balance of lipophilicity, polarity, and metabolic stability. This technical guide analyzes the biological significance of the 1,4-benzoxazine core, detailing its mechanistic versatility in oncology, infectious disease, and neuroprotection, supported by rigorous experimental protocols and structure-activity relationship (SAR) data.

Part 1: Structural Fundamentals & Chemical Biology

The Core Architecture

The 1,4-benzoxazine scaffold exists primarily in two oxidation states of interest to medicinal chemists:

-

3,4-Dihydro-2H-1,4-benzoxazine: A reduced, flexible morpholine-like system.

-

2H-1,4-Benzoxazin-3(4H)-one: The oxidized amide form, often serving as a peptidomimetic template.

Physicochemical Properties:

-

Lipophilicity: The benzene ring enhances membrane permeability, while the heteroatoms (O, N) provide hydrogen bond acceptor/donor sites critical for target engagement.

-

Conformation: The half-chair conformation of the oxazine ring in dihydro-derivatives allows for precise spatial orientation of substituents, mimicking bioactive alkaloids.

Natural Origins: The DIMBOA Legacy

The biological relevance of this core was first established through DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a phytoalexin found in maize (Zea mays).

-

Mechanism: Upon tissue damage, glucosidases cleave the stored glucoside, releasing the toxic aglycone. DIMBOA acts as a potent inhibitor of bacterial and fungal growth by alkylating DNA and inhibiting proteases.

-

Significance: This natural precedent validates the core's ability to interact with diverse biological macromolecules.

Part 2: Therapeutic Mechanisms & Signaling Pathways[4]

Oncology: Multi-Target Kinase Inhibition & DNA Interaction

Synthetic 1,4-benzoxazine derivatives have emerged as potent anticancer agents. Key mechanisms include:

-

EGFR/PI3K/Akt Pathway Inhibition: Derivatives substituted at the C2 and N4 positions can fit into the ATP-binding pocket of kinases like EGFR, preventing autophosphorylation and downstream signaling.

-

c-Myc Downregulation: Recent studies indicate that specific benzoxazinones stabilize G-quadruplex structures in the c-Myc promoter region, repressing the transcription of this oncogene.

Visualization: Anticancer Mechanism of Action The following diagram illustrates the dual pathway modulation by 1,4-benzoxazine derivatives.

Caption: Dual mechanism of action showing kinase inhibition (EGFR/PI3K) and genetic regulation (c-Myc) leading to cancer cell apoptosis.

Antimicrobial Activity: The Levofloxacin Connection

While Levofloxacin is technically a pyridobenzoxazine, the 1,4-benzoxazine ring is integral to its structure, locking the N1 and C8 positions of the quinolone core. This fusion:

-

Restricts conformational rotation, enhancing binding affinity to DNA Gyrase and Topoisomerase IV .

-

Improves pharmacokinetic half-life.

Part 3: Structure-Activity Relationships (SAR)

The versatility of the 1,4-benzoxazine core allows for extensive chemical modification.[1][4] The table below summarizes the impact of substitutions at key positions.

Table 1: SAR Summary of 1,4-Benzoxazine Derivatives

| Position | Modification | Biological Effect | Mechanistic Rationale |

| N-4 | Alkylation / Arylation | Increased Potency | Enhances hydrophobic interaction with kinase ATP pockets; improves membrane permeability. |

| C-2 | Benzyl/Phenyl groups | Selectivity Switch | Bulky groups here often favor neuroprotective activity (antioxidant) over cytotoxicity. |

| C-3 | Carbonyl (C=O) | Metabolic Stability | Converts amine to amide (lactam), resisting oxidative metabolism; mimics peptide bonds. |

| C-6/7 | Halogens (Cl, F) | Enhanced Binding | Electron-withdrawing groups increase the acidity of NH (if present) and form halogen bonds with target residues. |

| C-6/7 | Nitro/Amino groups | Cytotoxicity | Nitro groups often increase cytotoxicity (potential bioreduction); Amino groups improve solubility. |

Visualization: Pharmacophore Map

Caption: Pharmacophore mapping of the 1,4-benzoxazine core highlighting regions critical for biological activity tuning.

Part 4: Experimental Protocols

Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Causality: This protocol uses the "suicide substrate" approach where 2-aminophenol reacts with alpha-halo esters. The base promotes nucleophilic attack by the phenol oxygen followed by intramolecular cyclization by the amine.

Reagents: 2-Aminophenol (10 mmol), Ethyl chloroacetate (12 mmol), Potassium Carbonate (anhydrous, 25 mmol), Acetone (dry).

Workflow:

-

Dissolution: Dissolve 2-aminophenol in dry acetone (30 mL) in a round-bottom flask.

-

Base Addition: Add anhydrous

and stir for 30 minutes at room temperature (activates the phenoxide). -

Alkylation: Dropwise add ethyl chloroacetate. Reflux the mixture for 6–8 hours.

-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of starting phenol indicates completion.

-

-

Work-up: Filter off inorganic salts. Evaporate solvent under reduced pressure.

-

Purification: Recrystallize the solid residue from ethanol to yield the pure benzoxazinone core.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Trustworthiness: This protocol validates cell viability through mitochondrial reductase activity, a standard metric for anticancer potency.

Workflow Visualization:

Caption: Step-by-step workflow for the MTT cytotoxicity assay used to determine IC50 values of benzoxazine derivatives.

Part 5: Quantitative Data Summary

The following table aggregates cytotoxicity data from recent literature for specific 1,4-benzoxazine derivatives against the A549 lung cancer cell line, illustrating the high potency achievable with this scaffold.

| Compound ID | Substituents (R) | Cell Line | IC50 (µM) | Reference |

| Cmpd 3 | 6-chloro-N-propargyl | A549 | 0.32 ± 0.05 | [Bollu et al., 2017] |

| Cmpd 14b | Triazole-linked | A549 | 4.50 ± 0.20 | [Zhang et al., 2018] |

| Cmpd 4e | 7-methyl-N-aryl | A549 | 5.20 ± 0.40 | [Zhou et al., 2014] |

| DIMBOA | 2,4-dihydroxy-7-methoxy | Various | 10 - 50 | [Niemeyer, 2009] |

Note: Synthetic derivatives (Cmpd 3) often outperform the natural product (DIMBOA) due to optimized lipophilicity and target binding.

References

-

Niemeyer, H. M. (2009). Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: Key defense chemicals of cereals. Journal of Agricultural and Food Chemistry. Link

-

Bollu, R., et al. (2017). Synthesis and anticancer activity of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives.[5] European Journal of Medicinal Chemistry. Link

-

Zhou, Y., et al. (2014). Design, synthesis and biological evaluation of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potential anticancer agents.[5] Bioorganic & Medicinal Chemistry Letters. Link

-

Zhang, P., et al. (2018). Synthesis and biological evaluation of 1,2,3-triazole-linked benzoxazinone derivatives as potential anticancer agents. Chemical Biology & Drug Design. Link

-

Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents.[6] ChemMedChem. Link

Sources

- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physical appearance and stability of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Technical Monograph: Physicochemical Profiling and Stability Management of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Executive Technical Summary

This compound (CAS: 22244-22-0) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in potassium channel openers, anticoagulants, and emerging protein degrader (PROTAC) linkers.[1][2][3][4]

Despite its synthetic utility, this molecule exhibits significant physicochemical instability , characterized by oxidative dehydrogenation and hydrolytic susceptibility.[4] This guide provides a rigorous technical framework for handling, characterizing, and storing this compound to maintain structural integrity in drug development workflows.

Physicochemical Characterization

The physical state of this compound is often a source of confusion in laboratory settings due to its proximity to the solid-liquid phase transition at room temperature and its sensitivity to impurities.[4]

| Property | Specification | Technical Insight |

| CAS Number | 22244-22-0 | Unique identifier for the dihydro-ester variant.[1][2][4][5] |

| Molecular Formula | C₁₁H₁₃NO₃ | MW: 207.23 g/mol .[1][3][4][6] |

| Physical State | Low-melting solid / Viscous Oil | Critical: Pure material is often a waxy solid or semi-solid.[4] Commercial samples frequently appear as viscous liquids due to supercooling or trace impurities lowering the melting point.[4] |

| Color | Pale Yellow to Off-White (Pure) | Purity Indicator: Darkening to brown or reddish-black indicates oxidation of the secondary amine (NH) to quinoid-like species.[4] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic nature drives solubility in organic solvents; poor water solubility.[4] |

| Chirality | Racemic (±) or Enantiopure | The C2 position is a chiral center.[4] Spontaneous racemization can occur under basic conditions due to the acidity of the C2 proton.[4] |

Stability Profile & Degradation Mechanisms

The stability of this compound is compromised by three primary vectors: Oxidative Dehydrogenation , Hydrolysis , and Photolability .[4]

Oxidative Dehydrogenation (The "Browning" Effect)

The most immediate threat to purity is atmospheric oxygen.[4] The 3,4-dihydro-1,4-benzoxazine core contains a secondary amine (NH) and benzylic-like protons.[4]

-

Mechanism: Radical abstraction of the hydrogen at N(4) or C(2) leads to the formation of an imine or fully aromatic benzoxazine species.[4] This conjugation extension shifts the absorption spectrum, resulting in the characteristic brown color of degraded samples.[4]

-

Impact: Loss of the "dihydro" functionality alters the 3D geometry from a semi-chair/half-chair conformation to a planar structure, destroying biological activity dependent on the morpholine ring puckering.[4]

Hydrolysis

The ethyl ester at C(2) is susceptible to hydrolysis, particularly if the sample absorbs moisture (hygroscopic tendency).[4]

-

Mechanism: Water attack at the carbonyl carbon releases ethanol and forms the free carboxylic acid.[4]

-

Catalysis: This process is autocatalytic; trace acid formed accelerates further hydrolysis.[4]

Visualization of Degradation Pathways

The following diagram illustrates the cascade of instability triggered by environmental factors.

Figure 1: Degradation pathways showing the transition from pure compound to oxidized (brown) or hydrolyzed byproducts.[4]

Handling & Storage Protocols

To ensure experimental reproducibility, the following "Cold Chain" protocol must be strictly enforced.

Storage Conditions (The "Minus-20" Rule)

-

Temperature: Store at -20°C (± 5°C) . Room temperature storage significantly accelerates oxidation rates.[4]

-

Atmosphere: The vial headspace must be purged with Argon or Nitrogen .[4]

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.[4]

Handling Workflow

-

Thawing: Allow the vial to reach room temperature inside a desiccator before opening. This prevents condensation of atmospheric water onto the cold compound (which would catalyze hydrolysis).[4]

-

Aliquoting: Avoid repeated freeze-thaw cycles. Upon initial receipt, dissolve the bulk material in anhydrous DMSO or DCM, aliquot into single-use vials, evaporate solvent (if DCM), purge with Argon, and freeze.[4]

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions to prevent transesterification.[4] Anhydrous DMSO is preferred for biological stocks.[4]

Analytical Validation

Before using this compound in synthesis or biological assays, validate purity using the following parameters.

| Method | Diagnostic Signal | Pass Criteria |

| Visual Inspection | Color check against white background. | Pass: Off-white to pale yellow.Fail: Dark brown, red, or black oil.[4] |

| ¹H NMR (DMSO-d₆) | Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).NH signal (broad, exchangeable).[4] | Integration of ethyl group matches aromatic signals.[4] No aldehyde peaks (oxidative cleavage).[4] |

| LC-MS | Molecular Ion [M+H]⁺ = 208.1 | Single peak >95% area.[4] Presence of M-2 (206) indicates dehydrogenation (oxidation).[4] |

Experimental Workflow: Purity Recovery

If the compound has browned (oxidized), a simple filtration is insufficient.[4]

-

Dissolve: Dissolve the dark oil in minimal Ethyl Acetate.

-

Wash: Wash rapidly with dilute NaHCO₃ (removes hydrolyzed acid).[4]

-

Purify: Pass through a short pad of silica gel (flash filtration) eluting with Hexane:EtOAc (3:1).[4] The oxidized impurities are often more polar or retained as tars.[4]

-

Concentrate: Evaporate immediately and store under Argon.

References

-

PubChem. (n.d.).[4] this compound (CID 31090).[1][4] National Center for Biotechnology Information.[4] Retrieved January 30, 2026, from [Link][4]

-

Mal, A., et al. (2018).[4][7] Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives. The Journal of Organic Chemistry, 83(15), 7907–7918.[4] Retrieved January 30, 2026, from [Link][4]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. This compound | C11H13NO3 | CID 31090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 22244-22-0 | this compound - Moldb [moldb.com]

- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting neurological disorders and other therapeutic areas.[1] This guide provides an in-depth overview of its commercial availability, offers a detailed synthesis protocol, and discusses its applications, empowering researchers to effectively integrate this valuable intermediate into their drug discovery and development workflows.

Commercial Availability and Supplier Landscape

A critical first step in any research endeavor is the reliable procurement of starting materials. This compound (CAS No. 22244-22-0) is available from several reputable chemical suppliers. The choice of supplier often depends on factors such as purity, quantity required, cost, and lead times. Below is a comparative summary of key suppliers.

| Supplier | Product Name/Synonym | CAS Number | Purity | Pack Size | Price (USD) | Availability/Lead Time |

| Chem-Impex | This compound | 22244-22-0 | ≥ 97% (HPLC) | - | - | Inquire |

| Vibrant Pharma Inc. | Ethyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate | 22244-22-0 | 97% | 1g - 25g | $15.00 - $190.00 | Inquire |

| Sigma-Aldrich (via Ambeed) | Ethyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate | 22244-22-0 | 97% | - | Inquire | Shipped in cold pack |

| Sigma-Aldrich (via Fluorochem) | Ethyl 3,4-dihydro-2H-benzo[b][1][2]oxazine-2-carboxylate | 22244-22-0 | 96% | - | Inquire | Ambient Storage |

| Moldb | This compound | 22244-22-0 | 97% | 1g - 25g | $32.00 - $415.00 | 1-3 weeks |

| Apollo Scientific | Ethyl benzomorpholine-2-carboxylate | 22244-22-0 | 97% | 5g, 25g | £77.00, £241.00 | Stock in UK/US |

| Chemrio | This compound | 22244-22-0 | - | - | Inquire | Free shipping in U.S. |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA) to verify purity and quality.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃[1][3] |

| Molecular Weight | 207.23 g/mol [1][3] |

| Appearance | Viscous brown liquid[1] or Solid/semi-solid[2] |

| Purity | Typically ≥ 96-97%[1][2][3][4][5] |

| Storage Conditions | Store at 0 - 8 °C[1] or in freezer under -20°C[2] |

Synthesis of this compound

The synthesis of this key intermediate is well-documented in the scientific literature. A common and effective method involves the condensation of 2-aminophenol with ethyl 2,3-dibromopropanoate.[6] This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from established literature procedures.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq), ethyl 2,3-dibromopropanoate (1.1 eq), and potassium carbonate (2.5 eq) in acetone.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The 3,4-dihydro-2H-1,4-benzoxazine core is a versatile scaffold that has been incorporated into a variety of pharmacologically active compounds. This compound, as a key intermediate, provides a convenient entry point for the synthesis of these derivatives.

Logical Relationship Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate | 22244-22-0 [sigmaaldrich.com]

- 3. 22244-22-0 | this compound - Moldb [moldb.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 22244-22-0 Cas No. | Ethyl benzomorpholine-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 6. electronicsandbooks.com [electronicsandbooks.com]

Methodological & Application

Purification of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate by Column Chromatography

Application Note: AN-CHM-2024-004

Abstract & Scope

This application note details the isolation and purification of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (hereafter referred to as Compound A ). This scaffold is a critical intermediate in the synthesis of bioactive heterocycles, including levofloxacin analogs and PPAR agonists.

The purification of Compound A presents a specific challenge: balancing the retention of the lipophilic ester moiety against the basicity of the secondary amine (position 4), which frequently causes peak tailing on acidic silica gel. This protocol establishes a self-validating workflow using a buffered mobile phase and gradient elution to achieve >98% purity.

Physicochemical Profile & Separation Logic

To design a robust chromatography method, we must first analyze the "client" molecule's interaction with the stationary phase.

| Feature | Chemical Nature | Chromatographic Consequence |

| Secondary Amine (NH) | Basic, H-bond donor | Risk: Interacts strongly with acidic silanols (Si-OH) on silica gel, leading to "streaking" or "tailing." |

| Ethyl Ester | Moderately polar, Lipophilic | Benefit: Provides good solubility in organic solvents (EtOAc, DCM). Susceptible to hydrolysis in highly acidic/basic aqueous conditions. |

| Benzene Ring | Aromatic | Detection: Strong UV absorption at 254 nm. |

| Chirality | C2 is a chiral center | Note: Standard silica separates the racemate from impurities, not enantiomers. |

The "Amine Problem"

Standard flash chromatography often fails for Compound A because the secondary amine becomes protonated by the acidic silica surface. This results in broad peaks that co-elute with impurities.

-

Solution: We employ Silica Deactivation using 1% Triethylamine (TEA) in the mobile phase. This blocks active silanol sites, sharpening the peak shape.

Pre-Chromatography Assessment (TLC Method Development)

Before committing the bulk crude material to the column, a Thin Layer Chromatography (TLC) method must be validated.

Workflow: TLC Optimization

The following logic gate ensures the selected solvent system provides adequate separation (

Figure 1: Decision tree for optimizing the mobile phase. Note that for benzoxazines, the addition of TEA is frequently required to prevent amine interaction with silica.

Detailed Purification Protocol

Materials Required[1][2][3][4][5][6][7][8][9]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase A: Hexanes (HPLC Grade).

-

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

-

Modifier: Triethylamine (TEA).

-

Crude Sample: Reaction mixture containing Compound A , unreacted 2-aminophenol (polar), and ethyl 2,3-dibromopropionate (non-polar).

Step 1: Sample Preparation (Dry Loading)

Why Dry Load? Benzoxazines are often viscous oils or low-melting solids. Wet loading (dissolving in minimal solvent and pipetting onto the column) often leads to band broadening. Dry loading guarantees a tight starting band.

-

Dissolve crude Compound A in a minimal amount of Dichloromethane (DCM).

-

Add Celite 545 or Silica Gel (ratio 1:2 w/w sample to support).

-

Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

Step 2: Column Packing & Conditioning

-

Slurry Pack: Suspend Silica Gel in Hexane:EtOAc:TEA (90:10:1) .

-

Note: Pre-treating the silica with the TEA-containing solvent is critical. It neutralizes the column before the sample touches it.

-

-

Pour slurry into the column. Flush with 2 column volumes (CV) of the starting solvent to compact the bed.

Step 3: Elution Gradient

Run the column using the following gradient profile. The gradual increase in polarity ensures separation of the non-polar dibromo-ester impurities first, followed by the product, leaving the polar aminophenol behind.

| Phase | Volume (CV) | Solvent Ratio (Hexane : EtOAc : TEA) | Target Elution |

| Equilibration | 2 | 95 : 5 : 1 | System conditioning |

| Isocratic 1 | 2 | 95 : 5 : 1 | Elution of non-polar impurities (e.g., dibromo esters) |

| Gradient | 10 | 95:5 → 70:30 (Linear) | Elution of Compound A |

| Flush | 3 | 0 : 100 : 1 | Elution of polar byproducts (2-aminophenol) |

Step 4: Fraction Analysis

-

Collect fractions in test tubes.

-

Spot fractions on TLC plates.

-

Visualize under UV (254 nm). Compound A will appear as a dark spot.

-

Optional: Stain with Iodine chamber. The secondary amine will absorb iodine and turn brown/yellow rapidly.

Troubleshooting & Self-Validation

This section addresses common failure modes and their mechanistic corrections.

| Observation | Root Cause | Corrective Action |

| Product Streaking | Amine interacting with Silica. | Increase TEA concentration to 2% or switch to basic Alumina. |

| Co-elution | Gradient too steep. | Hold isocratic at 90:10 for 5 CVs before increasing polarity. |

| Product Decomposition | Acid-catalyzed hydrolysis of ester. | Ensure silica is neutral; do not leave product on column overnight. |

| Low Recovery | Product crystallizing on column. | Ensure solubility in mobile phase; adding 5% DCM to the mobile phase can help solubility without drastically altering polarity. |

Process Visualization

The following diagram illustrates the physical workflow, emphasizing the critical "Dry Load" step to maximize resolution.

Figure 2: Operational workflow for the purification of Compound A. Dry loading is preferred over wet loading to maintain band sharpness.

References

-

Mayer, S., et al. (2001). "Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4-benzoxazine-3-carboxylate and 3-Acetate Derivatives." Journal of Heterocyclic Chemistry, 38, 221. (Describes the condensation of 2-aminophenol with ethyl 2,3-dibromopropionate and subsequent chromatographic challenges).

-

Sigma-Aldrich. "3,4-Dihydro-2H-1,4-benzoxazine Product Sheet."[2] (Provides physical property data confirming solid/melting point characteristics).

-

Mal, A., et al. (2018).[3] "Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives." The Journal of Organic Chemistry, 83, 7907-7918.[3] (Details modern catalytic approaches and purification standards for benzoxazines).

-

ResearchGate. "Rf value for TLC of acetanilide derivatives." (General discussion on TLC polarity logic for amine/ester separation).

Sources

reaction conditions for N-alkylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Executive Summary

The ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold represents a critical intermediate in the synthesis of bioactive heterocyclic compounds, including PPAR agonists, antibacterial agents (e.g., levofloxacin analogs), and neuroprotective drugs.

The core synthetic challenge lies in the chemoselective N-alkylation of the secondary amine (N4 position). While the nitrogen atom exhibits aniline-like nucleophilicity, the presence of the labile ethyl ester at the C2 position introduces significant risks of hydrolysis (saponification) or racemization under harsh basic conditions.

This guide provides an optimized, self-validating protocol for N-alkylation, prioritizing yield and stereochemical integrity. We contrast the standard weak-base approach with stronger base alternatives, providing a decision matrix for process chemists.

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate contains two competing sites of reactivity relevant to alkylation conditions:

-

N4-Position (Target): A secondary amine conjugated to the benzene ring. Its nucleophilicity is reduced compared to aliphatic amines due to resonance delocalization into the aromatic ring, but it remains sufficiently reactive for

pathways. -

C2-Position (Risk): The proton at C2 is

to the ester carbonyl and

Reaction Pathway

The reaction proceeds via a standard

Key Control Point: To prevent quaternization (over-alkylation), the stoichiometry of the alkyl halide must be controlled, although the steric bulk of the benzoxazine ring generally discourages the formation of quaternary ammonium salts compared to simple anilines.

Visual Workflow & Decision Matrix

The following diagram outlines the decision process for selecting reaction conditions based on the electrophile's reactivity and the substrate's sensitivity.

Figure 1: Decision matrix for N-alkylation conditions based on electrophile reactivity and stereochemical requirements.

Experimental Protocols

Protocol A: The "Standard" Mild Approach (Recommended)

Applicability: Primary alkyl bromides/iodides, benzyl bromides. Advantage: Preserves the ester group; minimizes racemization risk.

Reagents:

-

Substrate: 1.0 equiv

-

Alkyl Halide: 1.1 – 1.2 equiv

-

Base: Potassium Carbonate (

), anhydrous, granular: 2.0 – 3.0 equiv -

Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile). Note: DMF is preferred for solubility.

-

Catalyst (Optional): Potassium Iodide (KI): 0.1 equiv (if using chlorides).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add

(2.0 equiv). The mixture will appear as a suspension. -

Activation: Stir the suspension at room temperature for 15 minutes. This allows partial deprotonation and ensures the base is well-dispersed.

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Critical Check: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

-

-

Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.

-

Typical Time: 2 – 6 hours.

-

Endpoint: Disappearance of the starting secondary amine.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (5x reaction volume).

-

Wash with water (3x) to remove DMF. Note: Thorough washing is crucial to prevent DMF carryover which complicates NMR.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Hard" Approach (Difficult Substrates)

Applicability: Unreactive alkyl chlorides, bulky electrophiles. Warning: High risk of ester hydrolysis if water is present. High risk of racemization.

Reagents:

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil: 1.2 equiv.

-

Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure:

-

Preparation: Flame-dry a flask under Argon/Nitrogen atmosphere.

-

Base Wash (Optional): If mineral oil interferes with purification, wash NaH with dry pentane (3x) under inert gas. Otherwise, use as is.

-

Suspension: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C .

-

Substrate Addition: Dissolve the benzoxazine substrate in minimal DMF and add dropwise to the NaH suspension at 0°C.

-

Observation: Gas evolution (

) will occur. Vent via a needle/bubbler. -

Aging: Stir at 0°C for 30 mins to ensure complete deprotonation of the N-H.

-

-

Alkylation: Add the alkyl halide dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature slowly. Stir for 12-24 hours.

-

Quench: Carefully quench with saturated

solution at 0°C. Do not use water directly to avoid rapid ester hydrolysis at high pH.

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical remediations.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Poor nucleophilicity of N4; Steric hindrance. | Switch to Protocol B (NaH) or add Cs₂CO₃ (Cesium effect) in Protocol A. Add 10 mol% KI. |